molecular formula C12H25N B1489857 Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine CAS No. 1496718-23-0

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine

Cat. No. B1489857
M. Wt: 183.33 g/mol
InChI Key: FBZDNAVPVFCEDQ-UHFFFAOYSA-N
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Description

The compound is a type of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The compound contains a cyclohexyl ring, which is a six-membered ring of carbon atoms. It also has an isopropyl group (propan-2-yl) and an ethyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also act as nucleophiles in substitution reactions or bases in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine serves as a precursor in the synthesis of complex organic compounds. Its applications are diverse, ranging from the cyclization processes to the formation of spirocyclamines and heterocyclic compounds. For instance, cyclization of related ethyl cyclohexyl derivatives in concentrated sulfuric acid affords octahydrophenanthrene derivatives, showcasing its utility in organic synthesis and derivative formation (Wilamowski et al., 1995). Furthermore, it plays a crucial role in the high pressure vs. thermal activation in the conjugate addition of amines, leading to new access to spirocyclamines (Rulev et al., 1998), and in the synthesis of functionalized naphtha[2,3-h]quinoline-7,12-diones (Shvartsberg et al., 1997).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalysis, where its derivatives facilitate diverse chemical reactions. A catalyst-free domino reaction utilizing derivatives of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine has been developed for synthesizing furan derivatives in high yields, demonstrating its utility in green chemistry and sustainable processes (Zhao et al., 2020).

Ligand Design and Metal Complexes

In the realm of inorganic chemistry, derivatives of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine are used in designing ligands for metal complexes. These complexes have been explored for their potential in water purification and as catalysts in organic transformations, highlighting the versatility of this compound in facilitating environmental sustainability and chemical efficiency (Caravan & Orvig, 1997).

Biological Activity and Medicinal Chemistry

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine derivatives exhibit significant biological activities. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its amine derivatives have identified compounds with potent cytotoxicity against cancer cell lines, showcasing the potential of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine derivatives in the development of new anticancer agents (Phutdhawong et al., 2019).

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, possible uses in synthesis, or biological activity .

properties

IUPAC Name

N-[(4-propan-2-ylcyclohexyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDNAVPVFCEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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